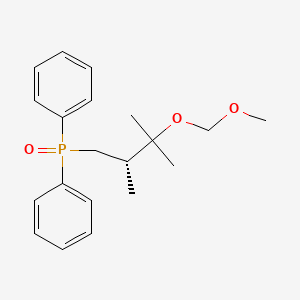
(S)-(3-(méthoxy méthoxy)-2,3-diméthylbutyl)diphénylphosphine oxyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is an organophosphorus compound that features a phosphine oxide functional group
Applications De Recherche Scientifique
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications:
Catalysis: Used as a ligand in catalytic reactions such as Buchwald-Hartwig cross-coupling and Suzuki-Miyaura coupling.
Materials Science: Employed in the synthesis of functional materials and polymers.
Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
Target of Action
Diphenylphosphine oxide, a related compound, is known to be used in buchwald-hartwig coupling reactions to introduce diphenylphosphino substituents . It’s plausible that this compound might have similar targets.
Mode of Action
For instance, diphenylphosphine oxide is known to participate in cross-coupling reactions with aryl halides in the presence of a Ni/Zn catalyst .
Biochemical Pathways
Phosphine oxides, in general, are known to play a role in various biochemical pathways, including the reduction of carbon dioxide and nitrite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. One common method is the addition of diphenylphosphine oxide to an allylic compound under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner . This method is advantageous as it is metal-free and does not require solvents or additives.
Industrial Production Methods
Industrial production of phosphine oxides often involves the oxidation of corresponding phosphine precursors. For example, the oxidation of diphenylphosphine with hydrogen peroxide or other oxidizing agents can yield diphenylphosphine oxide . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to phosphines.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity.
Triphenylphosphine oxide: Another related compound with three phenyl groups.
Alkylated phosphine oxides: Compounds with different alkyl groups attached to the phosphine oxide.
Uniqueness
(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUUZAHLJDYELG-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B572627.png)







![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)
![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)


![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
